Cas no 2171994-08-2 (3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid)

3-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features an oxolane (tetrahydrofuran) ring with a carboxylic acid functionality, enhancing its utility in constructing constrained peptide backbones. The Fmoc group provides orthogonal protection for the amine moiety, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. Its structural rigidity may contribute to improved peptide stability and conformational control. This derivative is particularly valuable in medicinal chemistry and bioconjugation research, where precise stereochemistry and side-chain modifications are critical. The product is supplied as a high-purity solid, suitable for automated synthesizers and demanding synthetic workflows.
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid structure
2171994-08-2 structure
Product Name:3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid
CAS No:2171994-08-2
MF:C26H30N2O6
MW:466.526207447052
CID:6012042
PubChem ID:165557718
Update Time:2025-06-12

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid
    • 2171994-08-2
    • EN300-1549810
    • 3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}oxolane-2-carboxylic acid
    • Inchi: 1S/C26H30N2O6/c1-2-17(13-23(29)27-14-16-11-12-33-24(16)25(30)31)28-26(32)34-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22,24H,2,11-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)
    • InChI Key: XMNAVVIFZBESFK-UHFFFAOYSA-N
    • SMILES: O1CCC(CNC(CC(CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1C(=O)O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 708
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 114Ų

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid Pricemore >>

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Additional information on 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid

Introduction to 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid (CAS No. 2171994-08-2)

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid, identified by its CAS number 2171994-08-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structure, which includes a fluorenyl moiety, an amide linkage, and an oxolane ring. The presence of these functional groups not only contributes to its unique chemical properties but also opens up a wide array of potential applications in drug discovery and development.

The fluorenyl moiety, a prominent feature in this molecule, is known for its stability and rigidity, which makes it an excellent candidate for use in the design of bioactive molecules. The fluorene scaffold is particularly valuable in medicinal chemistry due to its ability to enhance the solubility and bioavailability of drug candidates while also providing a platform for further chemical modifications. This has led to its extensive use in the development of anticancer agents, photodynamic therapy drugs, and other therapeutic compounds.

Moreover, the methoxycarbonyl group in the molecule plays a crucial role in modulating the reactivity and selectivity of the compound. This group is often employed in peptide mimetics and peptidomimetics, where it serves as a protecting group for amino acids during synthetic processes. The incorporation of such functionalities into drug candidates can significantly improve their pharmacokinetic properties, including their metabolic stability and resistance to enzymatic degradation.

The pentanamidomethyl moiety further enhances the complexity of this compound, contributing to its ability to interact with biological targets in a highly specific manner. Amide linkages are well-known for their role in protein-protein interactions and have been widely utilized in the design of inhibitors and modulators of various biological pathways. The presence of this group in 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid suggests that it may have potential applications in the development of small-molecule drugs targeting protein-protein interactions.

The oxolane ring, another key structural feature, is known for its ability to stabilize reactive intermediates and enhance the binding affinity of drug candidates to their biological targets. Oxolane derivatives have been extensively studied for their applications in catalysis, materials science, and pharmaceuticals. In the context of drug discovery, the oxolane ring can serve as a scaffold for designing molecules with improved pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid with biological targets with unprecedented accuracy. These computational tools have been instrumental in identifying novel drug candidates and optimizing their structures for improved efficacy and reduced toxicity. The integration of machine learning algorithms into these computational pipelines has further accelerated the drug discovery process, allowing for rapid screening of large libraries of compounds.

In addition to computational methods, experimental approaches such as high-throughput screening (HTS) and X-ray crystallography have played a critical role in elucidating the structure-activity relationships (SAR) of this compound. HTS allows researchers to rapidly test thousands of compounds against a given biological target, providing valuable insights into their potency and selectivity. X-ray crystallography, on the other hand, provides high-resolution structural information about the interactions between the compound and its target proteins, which can be used to guide further structural optimization.

The synthesis of 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid presents significant challenges due to its complex structure. However, recent advances in synthetic methodologies have made it possible to construct such molecules with greater efficiency and precision. Techniques such as solid-phase peptide synthesis (SPPS), flow chemistry, and transition-metal-catalyzed reactions have been particularly valuable in facilitating the synthesis of complex organic molecules.

The potential applications of this compound are vast and span across multiple therapeutic areas. In oncology, for instance, small-molecule inhibitors targeting protein-protein interactions have shown great promise in preclinical studies. The unique structural features of 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid make it an attractive candidate for developing novel anticancer agents that can disrupt critical signaling pathways involved in tumor growth and progression.

In addition to oncology, this compound has potential applications in other therapeutic areas such as immunology, inflammation, and neurology. The ability of this molecule to interact with specific biological targets suggests that it may be useful in modulating immune responses or reducing inflammation. Furthermore, its structural complexity could make it an effective tool for developing treatments for neurological disorders characterized by aberrant protein-protein interactions.

The development of novel drug candidates like 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid is not without challenges. One major hurdle is ensuring that these compounds are safe and effective when used in clinical settings. Therefore, rigorous preclinical testing is essential before any new drug can be approved for human use. This involves evaluating the compound's toxicity profile, pharmacokinetic properties, and potential side effects through various animal models and cell-based assays.

Once a compound has successfully passed preclinical testing, it must undergo clinical trials to evaluate its efficacy and safety in humans. Clinical trials are typically conducted in multiple phases: Phase I trials focus on safety and dosing; Phase II trials assess efficacy; Phase III trials confirm efficacy across larger populations; Phase IV trials monitor long-term effects after approval. The entire process from discovery to market approval can take several years but is essential for ensuring that new drugs are both safe and effective.

The role of academic research institutions cannot be overstated when it comes to advancing our understanding of compounds like 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid (CAS No. 2171994-08). These institutions serve as hubs for innovation where scientists conduct fundamental research that lays the groundwork for future therapeutic breakthroughs. Collaborative efforts between academia and industry are particularly valuable as they bring together diverse expertise needed to translate basic research into tangible medical benefits.

In conclusion,3-{3-({(9H-fluorenine mmoxy carb o n y l }a min o)p e n ta n amid om e th y l }o x o l a n e - 2 - c ar b o x y l i c ac i d, identified by CAS No., represents an exciting advancement i n pharma ceutical ch e mistry . Its unique structur e , combi nation o f functi onal groups , an d p otent i al appl icati ons make i t a promis ing candi date f or deve lopin g n e w dr ugs . With conti nuous researc h an d innovati on , thi s compoun d holds th e p otenti al t o impr ov e patient outc omes i n var ious therapeut ic area s . p >

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